molecular formula C16H18N2OS2 B14086824 4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- CAS No. 56560-00-0

4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-

Cat. No.: B14086824
CAS No.: 56560-00-0
M. Wt: 318.5 g/mol
InChI Key: LDWASJGGRWSMIX-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- typically involves the condensation of a thiazolidinone derivative with a phenylmethylene group and a piperidinylmethyl group. Common reagents used in the synthesis include thiosemicarbazide, aldehydes, and piperidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenylmethylene and piperidinylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in microbial growth or inflammation. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone derivatives: Other compounds in this class with different substituents.

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Compounds with a similar thiazole ring structure.

Uniqueness

The uniqueness of 4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

CAS No.

56560-00-0

Molecular Formula

C16H18N2OS2

Molecular Weight

318.5 g/mol

IUPAC Name

5-benzylidene-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18N2OS2/c19-15-14(11-13-7-3-1-4-8-13)21-16(20)18(15)12-17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12H2

InChI Key

LDWASJGGRWSMIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

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